

Application Notes and Protocols for Ex Vivo Biodistribution Studies of GSK-1482160

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Compound of Interest		
Compound Name:	GSK-1482160 (isomer)	
Cat. No.:	B12423405	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

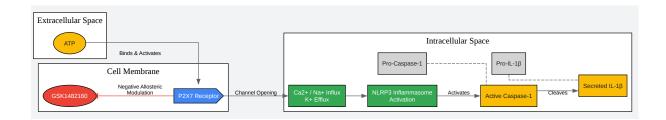
GSK-1482160 is an orally active and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, and its activation is a key step in the inflammatory cascade, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] GSK-1482160 reduces the efficacy of ATP at the P2X7R without affecting its affinity.[1][3][4] Due to its role in modulating neuroinflammation, GSK-1482160 has been investigated as a potential therapeutic agent. For research and diagnostic purposes, GSK-1482160 can be radiolabeled with Carbon-11 ([11C]GSK-1482160) to serve as a positron emission tomography (PET) radioligand for imaging P2X7R expression.[1][5] These application notes provide a detailed overview of the ex vivo biodistribution of [11C]GSK-1482160 and protocols for related experimental procedures.

Mechanism of Action and Signaling Pathway

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. Upon binding of extracellular ATP, the P2X7R opens, allowing for the influx of Ca2+ and Na+ and the efflux of K+. This ion exchange triggers downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1 β into its active, secreted form. GSK-1482160 binds to a site



on the P2X7R distinct from the ATP binding site and reduces the channel's opening probability in response to ATP, thereby inhibiting the inflammatory cascade.



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Caption: P2X7R signaling and GSK-1482160 modulation.

Quantitative Data Presentation

The following tables summarize the quantitative biodistribution data of [11C]GSK-1482160 from studies in mice and humans.

Table 1: Biodistribution of [11C]GSK-1482160 in Saline-Treated and Lipopolysaccharide (LPS)-Treated Mice.[6]

Data are presented as the mean percentage of injected dose per gram of tissue (%ID/g) \pm SD. LPS treatment was used to induce a neuroinflammatory state.



Organ	15 min (%ID/g)	30 min (%ID/g)	60 min (%ID/g)
Saline-Treated			
Blood	2.8 ± 0.5	1.9 ± 0.3	1.1 ± 0.2
Heart	3.1 ± 0.6	2.1 ± 0.4	1.2 ± 0.3
Lungs	4.5 ± 0.9	3.0 ± 0.6	1.8 ± 0.4
Liver	10.2 ± 2.0	8.5 ± 1.7	6.1 ± 1.2
Spleen	2.5 ± 0.5	1.8 ± 0.4	1.0 ± 0.2
Kidneys	5.8 ± 1.2	4.2 ± 0.8	2.5 ± 0.5
Muscle	1.5 ± 0.3	1.0 ± 0.2	0.6 ± 0.1
Bone	2.1 ± 0.4	1.5 ± 0.3	0.9 ± 0.2
Brain	0.8 ± 0.2	0.6 ± 0.1	0.4 ± 0.1
LPS-Treated			
Blood	8.1 ± 1.6	6.2 ± 1.2	3.9 ± 0.8
Heart	9.0 ± 1.8	6.8 ± 1.4	4.1 ± 0.8
Lungs	13.1 ± 2.6	9.8 ± 2.0	6.2 ± 1.2
Liver	23.8 ± 4.8	19.5 ± 3.9	14.2 ± 2.8
Spleen	7.3 ± 1.5	5.6 ± 1.1	3.5 ± 0.7
Kidneys	16.8 ± 3.4	12.8 ± 2.6	8.0 ± 1.6
Muscle	4.4 ± 0.9	3.3 ± 0.7	2.1 ± 0.4
Bone	6.1 ± 1.2	4.6 ± 0.9	2.9 ± 0.6
Brain	2.3 ± 0.5	1.8 ± 0.4	1.2 ± 0.2

Table 2: Biodistribution of [11C]GSK-1482160 in Normal Human Subjects.[7]

Data are presented as the mean Standardized Uptake Value (SUV) \pm SD at 20 minutes post-injection.



Region	Mean SUV ± SD
Brain	1.04 ± 0.19
Urine	7.21 ± 6.57

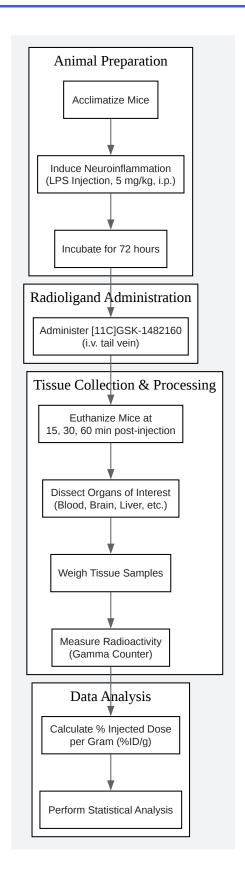
Experimental Protocols

The following are generalized protocols for key experiments related to the ex vivo biodistribution of GSK-1482160.

Protocol 1: Ex Vivo Biodistribution in a Mouse Model of Neuroinflammation

This protocol describes the steps for assessing the tissue distribution of [11C]GSK-1482160 in mice with lipopolysaccharide (LPS)-induced inflammation.





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Caption: Ex vivo biodistribution workflow.



Materials:

- Male C57BL/6 mice
- Lipopolysaccharide (LPS) from E. coli
- [11C]GSK-1482160
- Saline solution
- Anesthesia (e.g., isoflurane)
- · Gamma counter
- Standard laboratory dissection tools

Procedure:

- Animal Acclimation: Acclimatize male C57BL/6 mice to laboratory conditions for at least one week.
- · Induction of Neuroinflammation:
 - Prepare a solution of LPS in sterile saline.
 - Administer a single intraperitoneal (i.p.) injection of LPS (5 mg/kg) to the treatment group.
 - Administer an equivalent volume of sterile saline to the control group.
 - Allow 72 hours for the inflammatory response to develop.[5]
- Radioligand Administration:
 - Administer a bolus injection of [11C]GSK-1482160 via the tail vein. The exact dose will depend on the specific activity and experimental design.
- Tissue Collection:



- At designated time points post-injection (e.g., 15, 30, and 60 minutes), euthanize the mice.
 [5]
- Collect blood via cardiac puncture.
- Perfuse the animals with saline to remove blood from the organs.
- Dissect the organs of interest (e.g., brain, liver, heart, lungs, kidneys, spleen, muscle, bone).
- Radioactivity Measurement:
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample using a gamma counter.
 - Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue.
- Data Analysis:
 - Calculate the %ID/g for each tissue.
 - Perform statistical analysis (e.g., two-way ANOVA) to compare the uptake between the saline- and LPS-treated groups at different time points.

Protocol 2: In Vitro Autoradiography of [11C]GSK-1482160 in Tissue Sections

This protocol outlines the steps for visualizing the binding of [11C]GSK-1482160 to P2X7R in tissue sections.

Materials:

- Frozen tissue sections (e.g., from an experimental autoimmune encephalomyelitis (EAE) rat model)
- [11C]GSK-1482160



- Binding buffer (e.g., Tris-HCl with appropriate salts)
- Wash buffer
- Phosphor imaging plates or autoradiography film
- Microscope slides

Procedure:

- Tissue Preparation:
 - Cryosection frozen tissue blocks into thin sections (e.g., 20 μm).
 - Mount the sections onto microscope slides and allow them to air dry.
- · Incubation with Radioligand:
 - Pre-incubate the slides in binding buffer to rehydrate the tissue.
 - Incubate the slides with a solution of [11C]GSK-1482160 in binding buffer. The
 concentration of the radioligand should be optimized based on its specific activity and
 affinity (e.g., in the low nanomolar range).
 - For non-specific binding determination, incubate a parallel set of slides with [11C]GSK-1482160 in the presence of a high concentration of non-radiolabeled GSK-1482160.
- Washing:
 - Wash the slides in ice-cold wash buffer to remove unbound radioligand. The duration and number of washes should be optimized.
 - Briefly rinse the slides in deionized water to remove buffer salts.
- Imaging:
 - Dry the slides thoroughly.



- Expose the slides to a phosphor imaging plate or autoradiography film. The exposure time will depend on the amount of radioactivity bound to the tissue.
- Develop the film or scan the imaging plate to visualize the distribution of the radioligand.
- Data Analysis:
 - Quantify the signal intensity in different regions of interest using densitometry software.
 - Compare the total binding to the non-specific binding to determine the specific binding of [11C]GSK-1482160.

Conclusion

The ex vivo biodistribution studies of [11C]GSK-1482160 demonstrate its utility as a radioligand for imaging the P2X7 receptor. The uptake of [11C]GSK-1482160 is significantly increased in a mouse model of neuroinflammation, indicating its potential as a biomarker for inflammatory conditions.[6][8] The protocols provided herein offer a framework for conducting ex vivo biodistribution and in vitro autoradiography studies to further investigate the pharmacokinetics and target engagement of GSK-1482160 and other P2X7R modulators.

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